molecular formula C43H52N2O11 B605254 [(1S,2R,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-4-benzoyloxy-11-ethyl-8,9-dihydroxy-6,16,18-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate CAS No. 66731-39-3

[(1S,2R,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-4-benzoyloxy-11-ethyl-8,9-dihydroxy-6,16,18-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate

Cat. No. B605254
CAS RN: 66731-39-3
M. Wt: 772.89
InChI Key: UTXPEZCSRQUREP-USXLYEPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ajacusine is a biochemical.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis for HIV Inhibitors : The synthesis of enantiomerically pure compounds for potential inhibitors of HIV was explored. However, these compounds did not show activity against HIV (Åsa Rosenquist Å et al., 1996).

  • Synthesis from d-fructose : The transformation of d-fructose into new compounds has been reported, highlighting a method for creating complex molecules from simpler sugar structures (I. Izquierdo et al., 2007).

  • Synthesis of Azaartemisinin Derivatives : A study on the reaction of artemisinin with various compounds to create new azaartemisinin derivatives. These compounds were evaluated for antimalarial and cytotoxic activities, with some showing promising results (M. Al-Oqail et al., 2003).

  • Creation of Carbocyclic Nucleosides : Research into novel carbocyclic nucleosides derived from specific compounds suggests potential applications in medicinal chemistry, although specific biological activities were not detailed (H. Hřebabecký et al., 2006).

Potential Medical and Biological Applications

  • Antioxidative and Anti-inflammatory Properties : Investigation into aryl polyketide derivatives from marine sources revealed compounds with significant antioxidative and anti-inflammatory activities (Minju Joy, K. Chakraborty, 2017).

  • Antiviral Agents : Synthesis and evaluation of novel nucleosides with modifications revealed potent inhibitors against influenza virus, suggesting potential in antiviral drug development (Manohar Sharma Vedula et al., 2010).

  • Androgen Biosynthesis Inhibitors : The synthesis of androsterone derivatives and their potential as inhibitors of androgen biosynthesis indicate possible applications in addressing hormonal imbalances or disorders (G. Djigoué et al., 2012).

properties

CAS RN

66731-39-3

Molecular Formula

C43H52N2O11

Molecular Weight

772.89

IUPAC Name

Aconitane-7,8,14-triol, 20-ethyl-1,6,16-trimethoxy-4-(((2-(3-methyl-2,5-dioxo-1-pyrrolidinyl)benzoyl)oxy)methyl)-, 14-benzoate, (1beta,14alpha,16beta)-

InChI

InChI=1S/C43H52N2O11/c1-6-44-21-40(22-55-38(49)25-14-10-11-15-28(25)45-31(46)18-23(2)36(45)47)17-16-30(53-4)42-27-19-26-29(52-3)20-41(50,43(51,39(42)44)35(54-5)34(40)42)32(27)33(26)56-37(48)24-12-8-7-9-13-24/h7-15,23,26-27,29-30,32-35,39,50-51H,6,16-22H2,1-5H3/t23-,26+,27+,29?,30+,32+,33-,34+,35-,39?,40-,41+,42-,43+/m0/s1

InChI Key

UTXPEZCSRQUREP-USXLYEPZSA-N

SMILES

CCN1C[C@@]2(CC[C@H]([C@@]34[C@@H]5C[C@@H]6C(OC)C[C@@]([C@H]5[C@H]6OC(c7ccccc7)=O)([C@@]([C@H]([C@H]23)OC)(C14)O)O)OC)COC(c8c(N9C(C[C@@H](C9=O)C)=O)cccc8)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Ajacusine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1S,2R,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-4-benzoyloxy-11-ethyl-8,9-dihydroxy-6,16,18-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate
Reactant of Route 2
[(1S,2R,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-4-benzoyloxy-11-ethyl-8,9-dihydroxy-6,16,18-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate
Reactant of Route 3
Reactant of Route 3
[(1S,2R,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-4-benzoyloxy-11-ethyl-8,9-dihydroxy-6,16,18-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate
Reactant of Route 4
Reactant of Route 4
[(1S,2R,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-4-benzoyloxy-11-ethyl-8,9-dihydroxy-6,16,18-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate
Reactant of Route 5
Reactant of Route 5
[(1S,2R,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-4-benzoyloxy-11-ethyl-8,9-dihydroxy-6,16,18-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate
Reactant of Route 6
[(1S,2R,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-4-benzoyloxy-11-ethyl-8,9-dihydroxy-6,16,18-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate

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